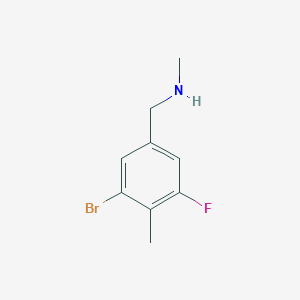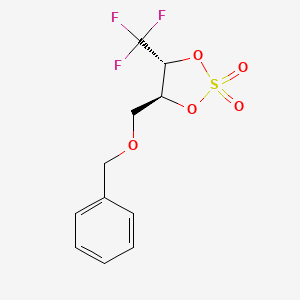
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide is a synthetic organic compound characterized by its unique dioxathiolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide typically involves the following steps:
Formation of the Dioxathiolane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxathiolane ring.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
(4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-4-((Methoxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with a methoxy group instead of a benzyloxy group.
(4S,5R)-4-((Benzyloxy)methyl)-5-(methyl)-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the benzyloxy and trifluoromethyl groups in (4S,5R)-4-((Benzyloxy)methyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide imparts unique chemical and physical properties, making it distinct from similar compounds. These properties include enhanced stability and specific reactivity patterns.
Properties
Molecular Formula |
C11H11F3O5S |
|---|---|
Molecular Weight |
312.26 g/mol |
IUPAC Name |
(4S,5R)-4-(phenylmethoxymethyl)-5-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C11H11F3O5S/c12-11(13,14)10-9(18-20(15,16)19-10)7-17-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m0/s1 |
InChI Key |
CDEPYNMPQJOYKU-VHSXEESVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@@H](OS(=O)(=O)O2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(OS(=O)(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/structure/B12846668.png)
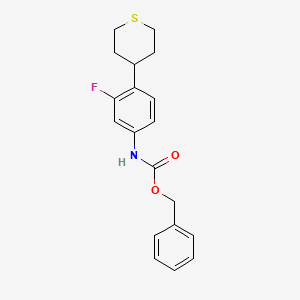
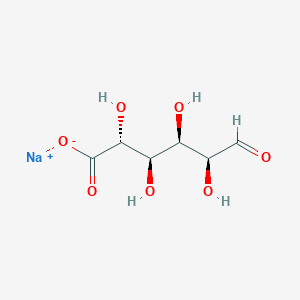
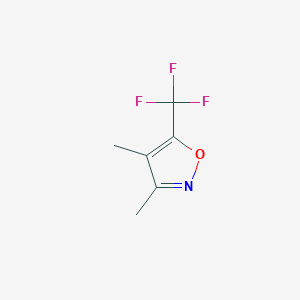
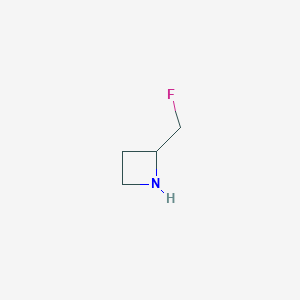
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)

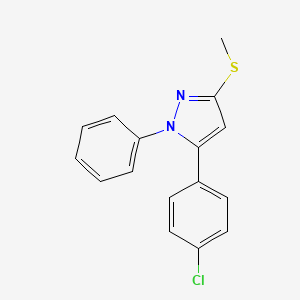
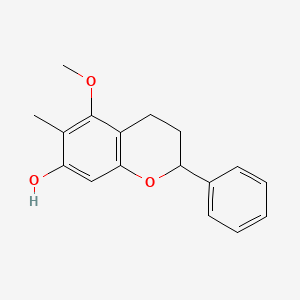
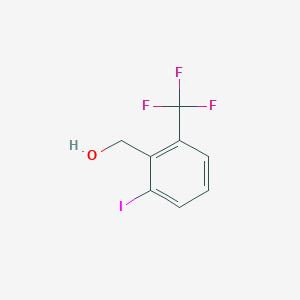
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
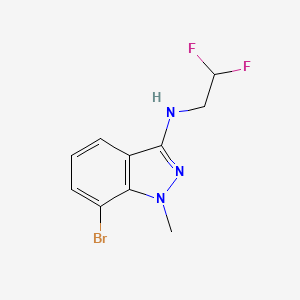
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
